tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Overview
Description
tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable azabicyclic precursor with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate depends on the specific reactions it undergoesThe bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alkene.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains an oxygen atom in the bicyclic ring
Uniqueness
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its combination of a Boc-protected nitrogen and a bicyclic structure with an alkene. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJQZWFLWTZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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